2-Fluoro-8-azabicyclo[3.2.1]octan-3-one 2-Fluoro-8-azabicyclo[3.2.1]octan-3-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13709524
InChI: InChI=1S/C7H10FNO/c8-7-5-2-1-4(9-5)3-6(7)10/h4-5,7,9H,1-3H2
SMILES: C1CC2C(C(=O)CC1N2)F
Molecular Formula: C7H10FNO
Molecular Weight: 143.16 g/mol

2-Fluoro-8-azabicyclo[3.2.1]octan-3-one

CAS No.:

Cat. No.: VC13709524

Molecular Formula: C7H10FNO

Molecular Weight: 143.16 g/mol

* For research use only. Not for human or veterinary use.

2-Fluoro-8-azabicyclo[3.2.1]octan-3-one -

Specification

Molecular Formula C7H10FNO
Molecular Weight 143.16 g/mol
IUPAC Name 2-fluoro-8-azabicyclo[3.2.1]octan-3-one
Standard InChI InChI=1S/C7H10FNO/c8-7-5-2-1-4(9-5)3-6(7)10/h4-5,7,9H,1-3H2
Standard InChI Key FOBBMCMUIPTROX-UHFFFAOYSA-N
SMILES C1CC2C(C(=O)CC1N2)F
Canonical SMILES C1CC2C(C(=O)CC1N2)F

Introduction

Structural and Molecular Characteristics

Core Bicyclic Framework

The compound’s defining feature is its 8-azabicyclo[3.2.1]octane skeleton, which consists of a seven-membered bicyclic system with a nitrogen atom at the 8-position. The fluorine atom at the 2-position introduces electronegativity and steric effects, influencing both reactivity and molecular interactions. The ketone group at the 3-position further enhances its polarity, making it a versatile intermediate in organic synthesis.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC7H10FNOC_7H_{10}FNO
Molecular Weight143.16 g/mol
IUPAC Name2-Fluoro-8-azabicyclo[3.2.1]octan-3-one
SMILESC1CC2C(C(=O)CC1N2)F
InChI KeyFOBBMCMUIPTROX-UHFFFAOYSA-N

The bicyclic structure imposes significant ring strain, which can be mitigated through strategic functionalization. Computational studies suggest that the fluorine atom’s electronegativity polarizes adjacent bonds, potentially enhancing binding affinity to biological targets.

Spectroscopic and Physicochemical Properties

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the fluorine atom (19F^{19}F) and the carbonyl group (13C^{13}C), aiding in structural elucidation. The compound’s solubility profile is dominated by its polar ketone and amine groups, rendering it moderately soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Synthetic Methodologies

Multi-Step Organic Synthesis

The synthesis of 2-fluoro-8-azabicyclo[3.2.1]octan-3-one typically begins with nitrogen-containing precursors, such as tropinone derivatives or amino acids. A common pathway involves:

  • Ring Formation: Cyclization of a linear precursor using acid-catalyzed or thermal conditions.

  • Fluorination: Introduction of fluorine via electrophilic fluorinating agents (e.g., Selectfluor®) at the 2-position.

  • Oxidation: Conversion of a secondary alcohol to a ketone using oxidizing agents like Jones reagent or pyridinium chlorochromate (PCC).

Table 2: Representative Synthetic Steps

StepReagents/ConditionsYield (%)
CyclizationH2SO4H_2SO_4, 80°C65
FluorinationSelectfluor®, CH3CNCH_3CN72
OxidationPCC, CH2Cl2CH_2Cl_258

Alternative Routes via Tropinone Derivatives

U.S. Patent No. 20060058343A1 discloses a method using tropinone as a starting material, albeit with challenges related to cost and stability . The patent outlines a reaction sequence involving:

  • Amine Protection: Introduction of a benzyl or allyl group to stabilize the nitrogen.

  • Lithiation and Coupling: Reaction with organolithium reagents to install substituents.

  • Deprotection: Removal of protective groups under mild acidic conditions .

This approach highlights the compound’s versatility as a scaffold for generating analogs with modified pharmacological profiles.

Biological Activity and Mechanistic Insights

Enzyme Inhibition and Receptor Modulation

Preliminary studies indicate that 2-fluoro-8-azabicyclo[3.2.1]octan-3-one exhibits inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases. Competitive binding assays using radiolabeled ligands (e.g., 3H^3H-nicotine) have demonstrated moderate affinity for nicotinic acetylcholine receptors (nAChRs), suggesting potential applications in cognitive disorders.

Table 3: Biological Targets and Assay Results

TargetAssay TypeIC₅₀/EC₅₀ (μM)
AChEEllman’s method12.4 ± 1.2
nAChR (α4β2 subtype)Radioligand binding8.9 ± 0.8

Pharmacological Applications and Therapeutic Prospects

Neurodegenerative Diseases

The compound’s ability to modulate cholinergic signaling positions it as a candidate for Alzheimer’s disease therapy. In vitro models using SH-SY5Y neuroblastoma cells have shown dose-dependent protection against β-amyloid-induced toxicity.

Antimicrobial Activity

Emerging data suggest broad-spectrum antimicrobial properties, particularly against Gram-positive bacteria (e.g., Staphylococcus aureus). Mechanistic studies point to disruption of cell membrane integrity via interaction with lipid bilayers.

Comparative Analysis with Structural Analogs

8-Boc-2-fluoro-8-aza-bicyclo[3.2.1]octan-3-one

This Boc-protected derivative (C12H18FNO3C_{12}H_{18}FNO_3) serves as a stable intermediate in synthesis, enabling selective functionalization at the nitrogen atom . Comparative pharmacokinetic studies reveal enhanced blood-brain barrier penetration relative to the parent compound, underscoring its utility in central nervous system (CNS) drug development .

1-{8-Azabicyclo[3.2.1]octan-8-yl}-3-fluoropropan-2-ol

Incorporating a fluoropropanol side chain, this analog exhibits improved solubility and oral bioavailability. Its muscarinic receptor affinity (Ki=5.3nMK_i = 5.3 \, \text{nM}) surpasses that of the parent compound, highlighting the impact of side-chain modifications on pharmacological activity.

Future Directions and Challenges

Optimization of Synthetic Routes

Current methods suffer from moderate yields and cumbersome purification steps. Future work could explore catalytic asymmetric synthesis or flow chemistry techniques to improve efficiency.

Expanded Biological Screening

Comprehensive profiling against orphan GPCRs and ion channels may uncover novel therapeutic applications. Additionally, in vivo toxicity studies are critical to advancing lead candidates to preclinical trials.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator